Trixylyl phosphate

Description

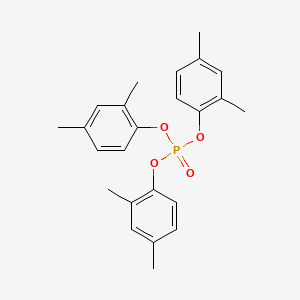

Structure

3D Structure

Properties

IUPAC Name |

tris(2,4-dimethylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-16-7-10-22(19(4)13-16)26-29(25,27-23-11-8-17(2)14-20(23)5)28-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVWXQNQNCRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959466 | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

469 to 509 °F at 10 mmHg (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

450 °F (NTP, 1992) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), log Kow= 5.63; water solubility= 0.89 ppm at 25 °C /Kronitex TXP/, Sol in benzene, hexane, and chloroform. | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.130 to 1.155 (USCG, 1999), 1.142 at 38 °C/4 °C, Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Glassy | |

CAS No. |

25155-23-1, 3862-12-2 | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1′,1′′-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,4-xylenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trixylyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dimethyl-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-dimethylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethylphenol phosphate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TL8H5QK8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2,4-XYLENYL)PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3908 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | TRIXYLENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Trixylyl Phosphate: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP) is a complex organophosphate ester widely utilized as a flame retardant and plasticizer in various industrial applications, including plastics, coatings, and hydraulic fluids.[1][2] Unlike a single chemical entity, commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), comprising a mixture of various isomers.[3] This guide provides a detailed exploration of the chemical structure of trixylyl phosphate, its isomers, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure and Isomerism

The fundamental structure of trixylyl phosphate consists of a central phosphate group bonded to three xylenyl (dimethylphenyl) groups. The general chemical formula for trixylyl phosphate is C24H27O4P, with a molecular weight of approximately 410.45 g/mol .[2][4]

The isomerism of trixylyl phosphate arises from two main factors:

-

Positional Isomerism of Methyl Groups on the Phenyl Ring: The two methyl groups on each phenyl ring can be arranged in six different ways, leading to various xylenol (dimethylphenol) isomers that serve as precursors. The most common xylenol isomers involved in the synthesis of TXP are:

-

2,3-dimethylphenol

-

2,4-dimethylphenol

-

2,5-dimethylphenol

-

2,6-dimethylphenol (though often found in lower abundance)

-

3,4-dimethylphenol

-

3,5-dimethylphenol

-

-

Mixed Ester Formation: The commercial synthesis of TXP typically uses a mixture of xylenol isomers, resulting in a complex blend of phosphate esters where the three xylenyl groups attached to the phosphate core can be any combination of these isomers.

The IUPAC name for a specific, non-mixed isomer clarifies the substitution pattern, for example, tris(2,4-dimethylphenyl) phosphate.[4] Commercial TXP is identified by the CAS Number 25155-23-1, which represents the isomeric mixture.[2]

Below is a diagram illustrating the general chemical structure of trixylyl phosphate and the positional isomerism on one of the xylenyl groups.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Trixylyl Phosphate (B84403)

Introduction

Trixylyl phosphate (TXP), identified by CAS number 251ſſ55-23-1, is an organophosphate compound belonging to the triaryl phosphate ester family.[1][2] It is a complex substance, often considered a UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials), as commercial products are typically mixtures of various isomers derived from the reaction of phosphorus oxychloride with mixed xylenols.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Trixylyl phosphate, its synthesis, applications, and relevant experimental methodologies.

Chemical Identity

-

Chemical Name: Trixylyl phosphate[1]

-

Synonyms: Tris(dimethylphenyl) phosphate, Trixylenyl phosphate, Xylenol, phosphate (3:1)[1][4][5]

-

CAS Number: 25155-23-1[1]

-

EINECS Number: 246-677-8[1]

Physical Properties

Trixylyl phosphate is generally a clear, colorless to pale yellow, odorless, viscous liquid at room temperature.[1][6][7][8] Its physical state can vary depending on the specific isomeric composition, with some pure isomers being solid at room temperature.[1][9]

Table 1: Quantitative Physical Properties of Trixylyl Phosphate

| Property | Value | Notes and References |

| Molecular Weight | 410.45 g/mol | [1][7] |

| Appearance | Clear to pale yellow viscous liquid | [1][6][7] |

| Density | 1.13 - 1.155 g/cm³ at 20°C | [1][5][6] |

| Boiling Point | ≥300 °C at 1 atm | Decomposes at higher temperatures.[7][10] Some sources cite 394 °C[5][11] or 490.8 °C.[12] |

| Melting Point / Pour Point | -15 to -20 °C (Pour Point) | Commercial products are liquid at room temperature.[4][5][11] Pure isomers have higher melting points, e.g., tris(2,6-dimethylphenyl) phosphate at 136-138°C.[1] |

| Flash Point | >200 °C to 232 °C | [10][11] |

| Vapor Pressure | Very low; estimates range from 8.7x10⁻⁶ Pa to 4.7x10⁻⁴ Pa at 20°C. | Significant variability in reported values.[1] One source reports 0 Pa at 20°C.[10][11] |

| Water Solubility | Very low; reported as <0.02 mg/L to 3.1 mg/L at 20-25°C. | Insoluble in water.[4][7][10][11] |

| Solubility in Organic Solvents | Soluble in most organic solvents like acetone, toluene, chloroform, and benzene.[7][10][13][14] | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.63 to >6.2 | Indicates a high potential for bioaccumulation.[1][10][11] |

| Refractive Index | ~1.552 at 20°C | [10][12] |

| Viscosity | ~120 - 217.5 mPa·s at 20-25°C | [11][12] |

Chemical Properties

Stability and Reactivity: Trixylyl phosphate is a stable compound with high thermal stability, making it suitable for high-temperature applications.[7][15] It is resistant to hydrolysis under normal conditions but can hydrolyze under strong alkaline conditions.[2] The decomposition temperature is generally above 300°C.[1]

Reactivity Profile: As an organophosphate, TXP can react with strong reducing agents (like hydrides) to form highly toxic and flammable phosphine (B1218219) gas.[8][10] Partial oxidation can lead to the release of toxic phosphorus oxides.[8][10] During combustion, it produces toxic acidic vapors and phosphorus oxide gases.[4][10]

Synthesis

Trixylyl phosphate is produced industrially through the reaction of phosphorus oxychloride (POCl₃) with a mixture of xylenol (dimethylphenol) isomers.[3][8][10] This process results in a complex mixture of different trixylyl phosphate isomers.

Caption: Synthesis of Trixylyl Phosphate from Phosphorus Oxychloride and Xylenols.

Applications

Trixylyl phosphate's primary applications stem from its excellent thermal stability, flame retardancy, and plasticizing properties.[7][10][15]

-

Flame Retardant: It is widely used to reduce the flammability of materials such as PVC, plastics, textiles, and coatings.[7][15][16]

-

Plasticizer: TXP is added to polymers like vinyl resins and cellulose (B213188) resins to increase their flexibility and durability.[10][14][15] It is particularly useful in PVC conveyor belts, artificial leather, and flooring.[12][15]

-

Hydraulic Fluids and Lubricants: Due to its fire resistance and anti-wear properties, it is a key component in fire-resistant hydraulic fluids and as an extreme pressure additive in lubricants.[3][10][12]

Flame Retardant Mechanism

Trixylyl phosphate primarily acts as a flame retardant in the gas phase, though it also contributes to char formation in the condensed phase.

-

Gas Phase Inhibition: When exposed to the high temperatures of a fire, TXP decomposes to release phosphorus-containing radicals (e.g., PO•). These radicals interfere with the combustion chain reaction in the gas phase by scavenging highly reactive H• and OH• radicals, effectively quenching the flame.[7][17]

-

Condensed Phase (Charring): The phosphoric acid formed during decomposition promotes the formation of a stable, insulating layer of char on the polymer's surface.[7][17] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and reducing the release of flammable volatiles.[17]

Caption: Dual-phase flame retardant mechanism of Trixylyl Phosphate (TXP).

Experimental Protocols

Detailed test reports for many of Trixylyl phosphate's properties are not always publicly available.[1] However, the methodologies used are typically standardized international protocols.

A. Determination of Octanol-Water Partition Coefficient (Log Kow) The log Kow value is a key parameter for assessing the environmental fate and bioaccumulation potential of a substance.

-

Methodology: OECD Test Guideline 117 (Partition Coefficient (n-octanol/water), HPLC Method) or the shake flask method (OECD 107).[1]

-

Protocol Summary (Shake Flask Method):

-

Prepare a solution of Trixylyl phosphate in n-octanol that has been pre-saturated with water.

-

Mix this solution with a volume of water pre-saturated with n-octanol in a vessel.

-

Shake the vessel vigorously until equilibrium is reached (typically for several hours).

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of Trixylyl phosphate in each phase using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

-

Calculate the partition coefficient (Kow) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Log Kow is the base-10 logarithm of this value.

-

Caption: Experimental workflow for determining Log Kow via the shake flask method.

B. Determination of Water Solubility Given its very low solubility, specific methods are required for accurate measurement.

-

Methodology: Generator column method or shake flask method (OECD 105).[1]

-

Protocol Summary (Generator Column Method):

-

A solid support material (e.g., chromosorb) is coated with Trixylyl phosphate.

-

The coated support is packed into a column.

-

Water is pumped through the column at a slow, controlled flow rate.

-

The eluting water, now saturated with Trixylyl phosphate, is collected.

-

The concentration of TXP in the collected water is determined after extraction with an organic solvent, followed by analysis (e.g., GC-MS). This concentration represents the water solubility.

-

Toxicology and Environmental Fate

-

Human Health: Trixylyl phosphate is classified as a reproductive toxin (Category 1B) in the European Union, with the hazard statement H360F: "May damage fertility".[3][18] Short-term exposure can potentially cause organophosphate-induced delayed neuropathy.[5] While considered to have low acute oral and dermal toxicity, prolonged or repeated exposure may cause organ damage.[11][18]

-

Environmental Fate: With a high log Kow and low water solubility, TXP is expected to adsorb strongly to soil and sediment if released into the environment.[2] It is not expected to be volatile from water surfaces.[9] Biodegradation may occur slowly.[2] It is classified as very toxic to aquatic life with long-lasting effects.[11]

Trixylyl phosphate is a commercially significant organophosphate ester with a unique combination of properties that make it an effective flame retardant and plasticizer. Its high thermal stability and low volatility are advantageous in many industrial applications. However, its chemical nature necessitates careful handling and consideration of its toxicological and environmental profile, particularly its reproductive toxicity and persistence in the environment. The data and protocols summarized in this guide provide a foundational understanding for professionals working with this complex substance.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chiron.no [chiron.no]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sdaoxintong.com [sdaoxintong.com]

- 8. Trixylyl phosphate | 25155-23-1 [chemicalbook.com]

- 9. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trixylyl phosphate CAS#: 25155-23-1 [m.chemicalbook.com]

- 11. chemos.de [chemos.de]

- 12. Trixylyl Phosphate (TXP) – Manufature of PU foam Material and Products [leticiachem.com]

- 13. Cas 25155-23-1,TRIXYLYL PHOSPHATE | lookchem [lookchem.com]

- 14. specialchem.com [specialchem.com]

- 15. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]

- 16. innospk.com [innospk.com]

- 17. Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - Sinobio Chemistry [sinobiochemistry.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Trixylyl Phosphate (CAS Number: 25155-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Trixylyl phosphate (B84403) (CAS 25155-23-1), an organophosphate compound. The information is compiled from various safety data sheets and scientific literature, presenting key physicochemical, toxicological, and environmental fate characteristics.

Chemical Identification and General Properties

Trixylyl phosphate (TXP), also known as tris(dimethylphenyl) phosphate, is a complex mixture of isomers.[1][2] It is primarily utilized as a flame retardant, a plasticizer in polymers like PVC, and as an anti-wear additive in industrial lubricants and fire-resistant hydraulic fluids.[1][3][4][5][6] Industrially, it is produced by the reaction of phosphoryl chloride with mixed xylenols.[1] It appears as a colorless to pale yellow, odorless, viscous liquid.[3][4][7][8]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 25155-23-1[1] |

| EC Number | 246-677-8[1] |

| Chemical Formula | C24H27O4P[1] |

| Molar Mass | 410.450 g·mol−1[1] |

| Common Synonyms | Trixylenyl phosphate, Tris(dimethylphenyl) phosphate, Phosflex 179, Durad 220X[1][3][4] |

Physicochemical Properties

The physicochemical properties of Trixylyl phosphate are critical for understanding its behavior in various applications and in the environment. Its low volatility and high thermal stability make it suitable for high-temperature applications.[3]

Table 2: Quantitative Physicochemical Data

| Property | Value | Remarks / Conditions |

| Melting Point | ~ -20 °C (-4 °F)[1] | For commercial mixtures (pour point). Pure isomers have higher melting points.[2] |

| Boiling Point | 394 °C (741 °F)[1] | Other sources report ≥300 °C.[7][8][9] |

| Density | 1.136 - 1.162 g/mL | At 20-25 °C.[1][9][10] |

| Vapor Pressure | 0 Pa[7][8] | At 20 °C, indicating very low volatility. |

| Water Solubility | <0.02 - 0.89 mg/L | Very low solubility.[2][11] A value of 20 µg/L is also reported.[1][7] |

| Octanol-Water Partition Coefficient (log Kow) | >6.2[11] | Indicates a high potential for bioaccumulation. |

| Flash Point | 232 - 240 °C (450 - 464 °F)[7][10] | --- |

Toxicological Profile

Trixylyl phosphate exhibits a specific toxicological profile of concern, particularly regarding reproductive and developmental effects. While its acute toxicity is low, chronic exposure presents significant health risks.[1][11]

Table 3: Summary of Toxicological Endpoints

| Endpoint | Result | Classification |

| Acute Oral Toxicity | LD50 > 5000 mg/kg (Rat)[10] | Not classified as acutely toxic. |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg (Rabbit)[10] | Not classified as acutely toxic. |

| Skin Corrosion/Irritation | Not an irritant.[10][11] | Not classified. |

| Serious Eye Damage/Irritation | Not an irritant.[10][11] | Not classified. |

| Respiratory or Skin Sensitization | Not a skin sensitizer.[10][11] | Not classified. |

| Germ Cell Mutagenicity | Not mutagenic.[10] | Not classified. |

| Carcinogenicity | No evidence of carcinogenicity.[10][11] | Not classified. |

| Reproductive Toxicity | May damage fertility or the unborn child.[11] | Danger: H360F [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[11] | Warning: H373 [11] |

Environmental Fate and Ecotoxicity

TXP is persistent in the environment and poses a significant risk to aquatic ecosystems due to its high toxicity and bioaccumulative potential.[11][12]

Table 4: Environmental Data

| Parameter | Value / Finding | Classification |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[11] | Warning: H410 [11] |

| Persistence | Considered to have long environmental persistence.[13] | Persistent |

| Bioaccumulation Potential | High. An estimated Bioconcentration Factor (BCF) of 360 suggests high potential.[12] Another report notes a BCF of around 1,900 l/kg.[2] | Very Bioaccumulative[11] |

| Mobility | Expected to adsorb to suspended solids and sediment in water.[12] | Low mobility in water. |

Experimental Protocols

The data presented in this guide are typically generated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals.[14][15] These protocols ensure data reliability and international acceptance.

Workflow for Chemical Hazard Assessment

Caption: Workflow for chemical hazard and risk assessment.

Methodology for Acute Oral Toxicity (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[16]

-

Initial Considerations : All available information on the test substance is reviewed, including its identity, physicochemical properties, and any existing toxicity data on structurally related compounds. This helps in selecting an appropriate starting dose.[16]

-

Animal Selection : A single sex (typically female rodents) is used.[16]

-

Dosing Procedure : The procedure uses a small number of animals (3 per step) and fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16]

-

Stepwise Progression :

-

A starting dose is administered to a group of 3 animals.

-

The outcome (mortality or survival) determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

-

This process continues until a stopping criterion is met, which allows for the classification of the substance into a specific toxicity class based on the Globally Harmonized System (GHS).[16]

-

-

Observation : Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior.[16]

Methodology for Octanol-Water Partition Coefficient (OECD 107/117)

The "shake-flask" method (OECD 107) or HPLC method (OECD 117) is used to determine the log Kow.

-

Preparation : A solution of the test substance is prepared in either n-octanol or water.

-

Equilibration : The two immiscible phases (n-octanol and water) are mixed and shaken until equilibrium is reached, allowing the substance to partition between them.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.

-

Concentration Measurement : The concentration of the substance in each phase is measured, typically using techniques like UV spectroscopy or chromatography.

-

Calculation : The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is expressed as its logarithm (log Kow).

Experimental Workflow for Physicochemical Property Determination

Caption: Experimental workflow for key physicochemical properties.

References

- 1. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 4. Trixylyl Phosphate (TXP) – Manufature of PU foam Material and Products [leticiachem.com]

- 5. GOYENCHEM-TXP Trixylyl Phosphate CAS NO. 25155-23-1 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 6. Trixylyl phosphate PSAIL 3220X CAS 25155-23-1 | UNPChemicals [unpchemicals.com]

- 7. Trixylyl phosphate CAS#: 25155-23-1 [m.chemicalbook.com]

- 8. CAS 25155-23-1 Trixylyl Phosphate /Txp - Trixylyl Phosphate and Txp [megawidechem.en.made-in-china.com]

- 9. Trixylyl phosphate | 25155-23-1 [chemicalbook.com]

- 10. harwick.com [harwick.com]

- 11. chemos.de [chemos.de]

- 12. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Canada Gazette, Part 2, Volume 159, Number 7: Order 2024-87-24-01 Amending the Domestic Substances List [gazette.gc.ca]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Trixylyl Phosphate: A Technical Guide to its Solubility in Organic Solvents and Water

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trixylyl phosphate (B84403) (TXP) in various aqueous and organic media. The information contained herein is intended to support research, development, and formulation activities where TXP is utilized as a plasticizer, flame retardant, or hydraulic fluid. This document collates available quantitative and qualitative solubility data, details standardized experimental protocols for solubility determination, and presents visual aids to conceptualize experimental workflows and the principles of solubility.

Core Physical and Chemical Properties of Trixylyl Phosphate

Trixylyl phosphate (CAS No: 25155-23-1) is a complex mixture of aryl phosphate esters. It is a colorless to pale yellow, viscous liquid. Its high molecular weight and lipophilic nature are key determinants of its solubility characteristics.

Quantitative Solubility Data

The solubility of trixylyl phosphate is markedly low in aqueous solutions, while it exhibits broad solubility in organic solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Trixylyl Phosphate

| Solvent | Solubility | Temperature (°C) |

| Water | <0.02 mg/L | 20 |

| Water | 20 µg/L | 20 |

| Water | 0.0186 mg/L | 25 |

| Water | 0.11 mg/L | Not Specified |

| Water | 0.72 mg/L | Not Specified |

| Water | 0.89 mg/L | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified |

Table 2: Qualitative Solubility of Trixylyl Phosphate

| Solvent | Solubility Description |

| Acetonitrile | Slightly Soluble[1] |

| Alcohols | Soluble[1] |

| Benzene | Soluble |

| Chloroform | Slightly Soluble[1] |

| Ethers | Soluble |

| Hexane | Soluble |

| Ketones | Soluble |

| Methylene Chloride | Compatible |

| Toluene | Compatible |

| Isooctane | Soluble (at least to 1000 µg/mL) |

| Methanol | Soluble (at least to 100 µg/mL)[2] |

Note: The variability in reported water solubility may be attributed to differences in the isomeric composition of the trixylyl phosphate tested and the analytical methodologies employed.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for a wide range of scientific and industrial applications. The following are detailed methodologies for key experiments based on internationally recognized guidelines.

Determination of Water Solubility (OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility of greater than 10-2 g/L.

1. Principle: The flask method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature. After a defined period to allow for equilibration, the concentration of the substance in the aqueous solution is determined.

2. Materials and Apparatus:

-

Trixylyl phosphate (analytical grade)

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with inert material)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

3. Procedure:

-

Sample Preparation: Add an excess amount of trixylyl phosphate to a series of flasks containing water. The excess is crucial to ensure saturation.

-

Equilibration: Stopper the flasks and agitate them in a constant temperature bath set at the desired test temperature (e.g., 20°C or 25°C). The agitation should be sufficient to ensure thorough mixing but not so vigorous as to cause emulsification. The equilibration time will depend on the substance but is typically 24 to 48 hours. Preliminary tests should be conducted to determine the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to permit phase separation. If undissolved material does not settle, centrifugation at the test temperature may be required.

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Filtration may be necessary to remove any suspended micro-droplets or particles. Ensure the filter material does not adsorb the test substance.

-

Quantification: Analyze the concentration of trixylyl phosphate in the collected aqueous samples using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: The solubility is reported as the average concentration from at least three replicate flasks.

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 117: HPLC Method)

The n-octanol/water partition coefficient (Kow) is a measure of a substance's lipophilicity and is inversely related to its water solubility. The HPLC method provides an estimation of the log Kow.

1. Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient. The logarithm of the retention factor (k) is linearly related to the log Kow for a series of structurally similar reference compounds.

2. Materials and Apparatus:

-

Trixylyl phosphate

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase: Methanol/water or acetonitrile/water mixture

-

Reference compounds with known log Kow values bracketing the expected log Kow of trixylyl phosphate.

-

Syringes and vials for sample injection.

3. Procedure:

-

Calibration: Prepare standard solutions of the reference compounds in the mobile phase. Inject each standard and record its retention time.

-

Determination of Dead Time (t0): The column dead time can be determined by injecting an unretained substance (e.g., thiourea).

-

Calculation of Retention Factor (k): For each reference compound, calculate the retention factor using the formula: k = (tR - t0) / t0, where tR is the retention time.

-

Calibration Curve: Plot log k versus the known log Kow for the reference compounds. A linear regression of this plot provides the calibration curve.

-

Sample Analysis: Prepare a solution of trixylyl phosphate in the mobile phase and inject it into the HPLC system to determine its retention time.

-

Calculation of log Kow: Calculate the log k for trixylyl phosphate and use the calibration curve to determine its log Kow.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility determination experiment.

Caption: Workflow for experimental solubility determination.

Relationship Between Solvent Polarity and Solubility

This diagram illustrates the general principle that "like dissolves like," which governs the solubility of trixylyl phosphate.

Caption: Principle of "like dissolves like" for trixylyl phosphate.

References

A Technical Guide to the Thermal Stability and Decomposition of Trixylyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a member of the triaryl phosphate ester family, is a complex mixture of isomers primarily utilized as a flame retardant and plasticizer in various industrial applications. Its high thermal stability is a key attribute for its function in materials that are processed or used at elevated temperatures. This technical guide provides an in-depth analysis of the thermal stability and decomposition of trixylyl phosphate, including available quantitative data, experimental methodologies for its assessment, and the mechanisms governing its degradation.

Thermal Stability of Trixylyl Phosphate

Commercial trixylyl phosphate is recognized for its robust thermal properties. Generally, it is stable at high temperatures, with decomposition reported to occur above 300°C.[1] Some sources indicate that it can withstand temperatures up to 270°C without significant decomposition, making it suitable for high-temperature applications.[2] Compared to trialkyl and alkyl-aryl phosphates, triaryl phosphates like TXP exhibit superior thermal stability.

Quantitative Thermal Analysis Data

Quantitative data on the thermal decomposition of trixylyl phosphate is limited in publicly available literature. However, a key parameter, the onset temperature of decomposition as determined by Thermogravimetric Analysis (TGA), has been reported. The following table summarizes the available quantitative thermal stability data for trixylyl phosphate.

| Parameter | Value | Method | Reference |

| Decomposition Temperature | > 300 °C | Not Specified | [1] |

| Withstands Temperatures Up To | 270 °C | Not Specified | [2] |

| TGA Onset Temperature | ~310-340 °C | TGA | Shankwalkar and Cruz (1994) as cited in[1] |

Note: The exact thermal decomposition profile can vary depending on the specific isomeric composition of the commercial TXP product and the experimental conditions, such as heating rate and atmosphere.

Thermal Decomposition Pathways and Products

The thermal decomposition of triaryl phosphates like trixylyl phosphate primarily proceeds through the homolytic cleavage of the P-O or C-O bonds at elevated temperatures. This process generates radical species that are key to its flame retardant action.

Decomposition Mechanism

The decomposition of trixylyl phosphate is understood to follow a free-radical pathway. The initiation step involves the breaking of either a phosphorus-oxygen (P-O) or a carbon-oxygen (C-O) bond, leading to the formation of phosphate and phenoxy-type radicals. These highly reactive radicals can then participate in a series of propagation and termination reactions.

Caption: Generalized thermal decomposition pathway for Trixylyl Phosphate.

Decomposition Products

Under inert or oxidative atmospheres, the thermal decomposition of trixylyl phosphate yields a complex mixture of products.

-

Under Fire Conditions: In the presence of oxygen, as in a fire, the primary hazardous decomposition products include carbon monoxide, phosphorus oxides (such as phosphorus pentoxide), and various organic decomposition products.[3]

-

Hydrolysis and Thermal Degradation: Commercial trixylyl phosphate is a mixture of various isomers. Upon hydrolysis, which can be a precursor to or occur concurrently with thermal degradation, it yields a range of phenolic compounds. These include different isomers of xylenol, as well as ethylphenols, cresols, and phenol.[1][4]

Flame Retardant Mechanism

The efficacy of trixylyl phosphate as a flame retardant stems from its action in both the gas and condensed phases of a burning material.

-

Gas Phase Inhibition: Upon decomposition, TXP releases phosphorus-containing radicals into the gas phase. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the combustion chain reactions, thus quenching the flame.

-

Condensed Phase Charring: In the solid phase of the material, the decomposition of TXP leads to the formation of a phosphorus-rich char layer on the surface.[2] This char acts as an insulating barrier, shielding the underlying material from heat and oxygen, and reducing the release of flammable volatiles.

References

- 1. scribd.com [scribd.com]

- 2. EP2543693A1 - Epoxy resin composition for carbon-fiber-reinforced composite material, prepreg, integrated molding, fiber-reinforced composite sheet, and casing for electrical/electronic equipment - Google Patents [patents.google.com]

- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 4. easa.europa.eu [easa.europa.eu]

historical applications of Trixylyl phosphate in plastics and PVC

An In-depth Technical Guide to the Historical Applications of Trixylyl Phosphate (B84403) in Plastics and PVC

Introduction

Trixylyl phosphate (TXP), an aromatic phosphate ester, holds a significant place in the history of polymer science as a multifunctional additive.[1] Historically, it was prized for its dual capabilities as both a highly effective plasticizer and a flame retardant.[1][2][3] Its primary applications were in early plastics, including cellulose (B213188) nitrate (B79036) and cellulose acetate, and most notably in polyvinyl chloride (PVC).[1] TXP's utility also extended to other polymers, such as natural and synthetic rubbers and various vinyl and cellulosic resins.[3][4]

The value of aryl phosphates like TXP was recognized in the early twentieth century for improving the safety and performance of flammable plastics.[5] In PVC applications, TXP was particularly advantageous because it could impart flexibility while simultaneously enhancing fire resistance, a crucial combination for materials used in construction, transportation, and electronics.[3][6] However, growing awareness of its adverse health effects, including potential neurotoxicity and reproductive toxicity, has led to significant restrictions on its use in many parts of the world, including its classification as a substance of very high concern in the European Union.[1] This guide provides a technical overview of the historical applications, properties, and evaluation methods related to Trixylyl phosphate in the plastics industry.

Physicochemical Properties

Trixylyl phosphate is not a single compound but a complex mixture of isomers, which results in a range of reported values for its physical properties.[5][7] The data presented below are typical for commercial-grade TXP used historically.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇O₄P | [1][2] |

| Molar Mass | 410.45 g·mol⁻¹ | [1][5] |

| Appearance | Colorless to pale yellow viscous liquid | [1][4][8] |

| Density (20°C) | 1.13 - 1.154 g/cm³ | [1][4][5] |

| Boiling Point | >300°C (decomposes at higher temperatures) | [5][8] |

| Melting Point / Pour Point | Approximately -20°C | [1][5] |

| Flash Point | ≥230°C | [4][9] |

| Viscosity (25°C) | 80 - 120 mPa·s | [4][9] |

| Water Solubility | Very low (approx. 0.89 mg/L) | [5] |

| Phosphorus Content | ~7.8% (calculated) | [9] |

Historical Applications and Functionality

Dual-Role Additive: Plasticizer and Flame Retardant

The primary historical advantage of Trixylyl phosphate was its ability to function simultaneously as a plasticizer and a flame retardant.[3][6] This dual functionality made it a cost-effective choice for PVC formulations where both flexibility and fire safety were critical. Applications included wire and cable insulation, automotive interiors, vinyl flooring, furniture upholstery, and conveyor belts for mining operations.[3][4][5][9]

Function as a Plasticizer

As a plasticizer, TXP was incorporated into rigid polymers like PVC to increase flexibility, workability, and durability while reducing brittleness.[10][11] Its mechanism of action, consistent with the "lubricating theory," involves the diffusion of TXP molecules between the polymer chains.[11] This shields the chains from one another, reducing the intermolecular forces (van der Waals forces) and allowing them to move more freely, which imparts flexibility to the bulk material.[11] Key attributes that made TXP a desirable plasticizer included its low volatility, ensuring permanence within the polymer matrix, and good compatibility with a wide range of resins.[2][4][10]

Function as a Flame Retardant

Aryl phosphates were among the earliest flame retardants commercialized for use in highly flammable plastics like cellulose nitrate.[5] TXP functions through a combination of gas-phase and condensed-phase mechanisms upon exposure to heat.

-

Gas-Phase Action: In a fire, the heat causes TXP to decompose, releasing phosphorus-containing radicals. These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions of combustion (involving H• and OH• radicals), thereby quenching the flame.[8]

-

Condensed-Phase Action: On the surface of the polymer, TXP promotes the formation of a stable layer of char.[12] This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, which slows down or stops combustion.[12]

Historically, typical usage levels for flame retardancy in plastics ranged from 5-15% by weight.[12] In PVC, where it also served as a plasticizer, concentrations could be higher, with a related compound, tricresyl phosphate, being used at levels of 10-40 parts per hundred parts resin (phr).[6]

Experimental Protocols and Methodologies

Industrial Synthesis

Trixylyl phosphate was prepared industrially via the esterification of mixed xylenols (dimethylphenols) with a phosphorus source, typically phosphoryl chloride (POCl₃).[1][5] The process involves a reaction that produces TXP and hydrogen chloride (HCl) as a byproduct.

Caption: Industrial synthesis workflow for Trixylyl phosphate.

Workflow for PVC Plasticization

The incorporation of TXP into PVC followed a standard melt-compounding process. The liquid plasticizer is blended with the solid PVC resin powder along with other additives (e.g., heat stabilizers, fillers). The mixture is then heated and mechanically sheared, causing the TXP to be absorbed by the PVC particles, resulting in a flexible compound that can be shaped.

Caption: General workflow for plasticizing PVC with TXP.

Performance Evaluation Methods

The effectiveness of TXP would have been quantified using a range of material testing protocols:

-

Plasticizer Efficiency: The effect of TXP on PVC's mechanical properties would be assessed by measuring attributes such as hardness (using a Shore Durometer), tensile strength , and elongation at break . A successful plasticizer lowers hardness and tensile strength while significantly increasing elongation.

-

Permanence and Volatility: Low volatility was a key advantage.[4][10] This would be tested via heat aging , where a sample of plasticized PVC is weighed, heated in an oven at a high temperature (e.g., 100°C) for an extended period, and then re-weighed. A low percentage of weight loss indicates good permanence.

-

Flame Retardancy: The flame retardant properties would be evaluated using standardized burn tests. Common historical methods involved igniting a sample in a controlled manner and observing its burning behavior. Key metrics would include the ability to self-extinguish after the ignition source is removed and the rate of flame spread. These principles are now formalized in tests like UL 94 and the Limiting Oxygen Index (LOI).

Flame Retardancy Mechanism Visualization

The dual action of TXP in a fire can be represented as a logical diagram.

Caption: Dual flame retardant mechanism of Trixylyl phosphate.

Conclusion

Trixylyl phosphate was a historically important industrial chemical that provided a unique combination of plasticizing and flame-retardant properties to plastics, especially PVC. Its low volatility and high compatibility made it a versatile additive for numerous applications where material flexibility and fire safety were paramount. While its utility was undeniable, the subsequent discovery of its toxicological profile led to its decline and restriction in modern applications. The study of TXP offers valuable insight into the evolution of polymer additives, highlighting the historical focus on performance and the subsequent, critical shift towards incorporating health and environmental safety into material design.

References

- 1. Trixylyl phosphate - Wikipedia [en.wikipedia.org]

- 2. CAS 25155-23-1: Trixylenyl phosphate | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. Trixylyl Phosphate (TXP) – Manufature of PU foam Material and Products [leticiachem.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]

- 7. chiron.no [chiron.no]

- 8. sdaoxintong.com [sdaoxintong.com]

- 9. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]

- 10. The Benefits of Trixylenyl Phosphate Used For Resin Plasticizer - Sinobio Chemistry [sinobiochemistry.com]

- 11. kinampark.com [kinampark.com]

- 12. What is Trixylenyl Phosphate(TXP)? - Sinobio Chemistry [sinobiochemistry.com]

Trixylyl Phosphate: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trixylyl phosphate (B84403) (TXP), a complex mixture of aryl phosphate esters, has been utilized as a flame retardant and plasticizer in various industrial applications. Its potential for release into the environment has prompted extensive evaluation of its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of TXP's behavior in the environment, focusing on its degradation, bioaccumulation potential, and mobility. The information is presented to aid researchers and professionals in assessing the environmental risks associated with this substance.

Physicochemical Properties

The environmental partitioning and fate of Trixylyl phosphate are largely governed by its physicochemical properties. As a UVCB substance (Unknown or Variable composition, Complex reaction products, or Biological materials), the properties of commercial TXP can vary.[1] The data presented below represents typical values reported for commercial Trixylyl phosphate.

| Property | Value | Reference |

| CAS Number | 25155-23-1 | [1][2] |

| Molecular Formula | C24H27O4P | [2] |

| Molecular Weight | 410.45 g/mol | [2] |

| Physical State | Clear, viscous liquid at room temperature | [2][3] |

| Melting Point / Pour Point | Approximately -20 °C (Commercial products) | [2][3] |

| Boiling Point | >300 °C at atmospheric pressure; 243-265 °C at 13.332 hPa | [2] |

| Vapour Pressure | 8.7 x 10-6 Pa at 20°C | [2] |

| Water Solubility | 0.11 - 0.89 mg/L at room temperature | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.0 - 6.5 (experimentally determined for components); 5.63 (used in risk assessment) | [2] |

Environmental Fate and Persistence

The persistence of Trixylyl phosphate in the environment is determined by its susceptibility to various abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis:

Hydrolysis is a significant abiotic degradation pathway for Trixylyl phosphate, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent. While stable at neutral pH, TXP is expected to hydrolyze in alkaline waters.[4] Estimated half-lives for hydrolysis are 93 days at pH 9, 9.3 days at pH 10, and 22 hours at pH 11.[4] In acidic or alkaline environments, hydrolysis could become a significant degradation route, though it is often assumed to be zero in standard risk assessments due to the prevalence of biotic degradation.[2] The primary hydrolysis products are diaryl phosphates and subsequently xylenols and phosphoric acid.[5]

Photolysis:

Direct photolysis is not considered a significant degradation pathway for Trixylyl phosphate in the aquatic environment. This is because TXP does not absorb UV light at wavelengths greater than 290 nm, which is the environmentally relevant spectrum of sunlight.[4]

Atmospheric Photooxidation:

In the atmosphere, Trixylyl phosphate is expected to undergo photooxidation. The estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 8 hours.[2]

Biotic Degradation

Biodegradation is a key process influencing the persistence of Trixylyl phosphate in the environment. Studies have shown that TXP is inherently biodegradable, although not readily biodegradable.[4]

| Biodegradation Test | Result | Reference |

| OECD 301C (Modified MITI Test) | 0-1% degradation in 28 days | [4] |

| OECD 301F (Manometric Respirometry) | 14% degradation in 28 days | [6] |

| Extended OECD 301F | >60% degradation by day 68 | [4] |

The primary biodegradation pathway is believed to be the stepwise hydrolysis of the ester bonds, leading to the formation of xylenols and phosphoric acid, which can then be further mineralized.[7]

Bioaccumulation

Trixylyl phosphate has a high potential for bioaccumulation in aquatic organisms, which is consistent with its high octanol-water partition coefficient.

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | ~1,900 L/kg (in fish) | [2] |

| Bioconcentration Factor (BCF) | 776 (ECHA) | [6] |

| Estimated Bioconcentration Factor (BCF) | 720 | [4][8] |

These values suggest that Trixylyl phosphate can accumulate in aquatic organisms to concentrations significantly higher than in the surrounding water.

Mobility and Environmental Distribution

Based on its physicochemical properties, Trixylyl phosphate is expected to partition predominantly to soil and sediment in the environment. Its low water solubility and high log Kow indicate strong adsorption to organic matter in soil and sediment. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is high, suggesting that TXP is expected to be immobile in soil.[4] Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant transport pathway.[4]

Environmental Fate Pathway of Trixylyl Phosphate

Caption: Environmental fate and transformation pathway of Trixylyl phosphate (TXP).

Experimental Protocols

Detailed experimental protocols for the key studies cited are based on standardized OECD guidelines.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method determines the ready biodegradability of a substance by measuring oxygen consumption.

-

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over a 28-day period.[9]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.[10]

-

Test Concentration: Typically 100 mg/L of the test substance.[9]

-

Temperature: Maintained at a constant temperature, typically 22 ± 2°C.[11]

-

Duration: 28 days, with the possibility of extension.[9]

-

Measurement: Oxygen consumption is determined by measuring the pressure decrease in the sealed vessel, with evolved carbon dioxide being absorbed.[11]

-

Analysis: The amount of oxygen consumed by the microbial population in the presence of the test substance is corrected for the oxygen uptake of a blank control (inoculum only) and expressed as a percentage of the theoretical oxygen demand (ThOD).[9]

Biodegradation: OECD 301C - Modified MITI Test (I)

This test also assesses ready biodegradability by measuring oxygen consumption.

-

Principle: Similar to OECD 301F, this method measures oxygen uptake in a closed respirometer.[12]

-

Inoculum: A mixture of inocula from various sources, as specified in the guideline, is used.[13]

-

Test Concentration: 100 mg/L of the test substance.[4]

-

Temperature: 25 ± 1°C.[12]

-

Duration: 28 days.[14]

-

Measurement: Oxygen consumption is measured automatically, and specific chemical analysis of the test substance can also be performed.[13]

-

Analysis: Biodegradation is calculated as the percentage of the theoretical oxygen demand.[12]

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This guideline describes a method to determine the rate of abiotic hydrolysis of chemicals.[15][16]

-

Principle: The test substance is incubated in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) in the dark.[15][16]

-

Test Substance Concentration: A single concentration, not exceeding 0.01 M or half the water solubility, is used.[16]

-

Temperature: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for reactivity. Definitive tests are then performed at various temperatures to determine the temperature dependence of the hydrolysis rate.[17]

-

Duration: The test is continued until 90% of the substance has hydrolyzed or for a maximum of 30 days.[16]

-

Measurement: At appropriate time intervals, samples are analyzed for the concentration of the test substance and any significant hydrolysis products.[16]

-

Analysis: The rate of hydrolysis is determined, and from this, the half-life of the substance at different pH values is calculated.

Bioaccumulation: OECD 305 - Bioaccumulation in Fish

This guideline details a procedure to assess the bioaccumulation potential of a substance in fish.[3]

-

Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance at a constant concentration in water, followed by a depuration phase where the fish are transferred to clean water.[18][19]

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[19]

-

Exposure: A flow-through system is preferred to maintain a constant concentration of the test substance.[18][19]

-

Duration: The uptake phase is typically 28 days, followed by a depuration phase.[3]

-

Measurement: The concentration of the test substance is measured in the fish tissue and in the water at regular intervals during both phases.[18]

-

Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.[3]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of Trixylyl phosphate in environmental samples and experimental media is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[20][21][22]

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.[20]

-

Sample Preparation: This often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix (e.g., water, soil, or biota).[23]

-

Chromatographic Separation: A capillary column is used in the GC to separate the various isomers of TXP and other components in the sample.[20]

-

Detection and Quantification: The mass spectrometer is used for detection. Quantification is typically achieved using an internal standard method to ensure accuracy and precision.[20]

Experimental Workflow for Environmental Fate Assessment

Caption: A typical experimental workflow for assessing the environmental fate of Trixylyl phosphate.

Conclusion

Trixylyl phosphate is a substance with a high potential for persistence and bioaccumulation in the environment. While it is inherently biodegradable, the rate of degradation is slow. Its primary environmental sinks are soil and sediment, where it is expected to be relatively immobile. Abiotic degradation through hydrolysis can be significant under alkaline conditions, but photolysis is not a major degradation pathway. The high bioaccumulation potential warrants careful consideration in environmental risk assessments. This guide provides a summary of the key data and experimental approaches used to evaluate the environmental fate and persistence of Trixylyl phosphate, offering a valuable resource for researchers and environmental professionals.

References

- 1. chiron.no [chiron.no]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemos.de [chemos.de]

- 7. Biodegradation of tricresyl phosphates isomers by a novel microbial consortium and the toxicity evaluation of its major products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tris(2,6-xylenyl)phosphate | C24H27O4P | CID 8460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 11. xylemanalytics.com [xylemanalytics.com]

- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 13. img3.epanshi.com [img3.epanshi.com]

- 14. OECD 301C - MITI Biodegradation Test - Situ Biosciences [situbiosciences.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. oecd.org [oecd.org]

- 19. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 20. multimedia.3m.com [multimedia.3m.com]

- 21. gcms.cz [gcms.cz]

- 22. DSpace [diposit.ub.edu]

- 23. pubs.usgs.gov [pubs.usgs.gov]

Toxicological Profile of Trixylyl Phosphate Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of trixylyl phosphate (B84403) (TXP) isomers, with a focus on summarizing quantitative data, detailing experimental protocols for key studies, and visualizing relevant biological pathways and workflows. Commercial trixylyl phosphate is a complex mixture of various isomers, and its toxicological properties can be influenced by the specific isomeric composition.

Executive Summary

Trixylyl phosphate (TXP), a member of the organophosphate ester family, is primarily used as a flame retardant and plasticizer. Its toxicological profile is of significant interest due to its potential for human exposure and environmental persistence. The toxicity of TXP is complex and can vary depending on the specific isomeric composition of the commercial mixture. This guide synthesizes available data on the acute toxicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity of TXP, with a focus on providing quantitative data where available and detailing the methodologies of key toxicological studies. A notable data gap exists in the public domain regarding comprehensive quantitative toxicological data for individual TXP isomers, with most studies focusing on the mixed commercial product.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for trixylyl phosphate. It is important to note that most of the available data pertains to commercial mixtures of TXP isomers rather than individual, purified isomers.

Table 1: Acute Toxicity of Trixylyl Phosphate (Mixed Isomers)

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat (Sprague-Dawley) | Oral | LD50 | >20,000 mg/kg bw | [1] |

| Acute Oral Toxicity | Mouse | Oral | LD50 | 11,800 mg/kg | [2] |

| Acute Dermal Toxicity | Rabbit (New Zealand White) | Dermal | LD50 | >2,000 mg/kg bw | [1] |

Table 2: Genotoxicity of Trixylyl Phosphate (Mixed Isomers)

| Assay | Test System | Metabolic Activation | Concentration Range | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 | With and without Aroclor-induced rat or hamster liver S9 | 0, 100, 333, 1000, 3333, 10,000 µ g/plate | Negative | [2] |

Table 3: Reproductive and Developmental Toxicity of Trixylyl Phosphate (Mixed Isomers)

| Study Type | Species | Key Findings | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422) | Rat | Dose-dependent changes in testis, epididymis, and ovarian weights, as well as histopathological changes. No effects on functional performance and motor activity. | [3] |

Table 4: Neurotoxicity of Trixylyl Phosphate (Mixed Isomers)

| Study Type | Species | Key Findings | Reference |

| Single Oral Dose | Hen | Neurotoxicity observed at a single oral dose of 11,350 mg/kg bw. | [1] |

Note on Isomer-Specific Data: While comprehensive quantitative data for individual trixylyl phosphate isomers are limited, it is generally recognized that ortho-substituted isomers, which can be present as impurities in commercial mixtures, are associated with a higher potential for neurotoxicity, specifically organophosphate-induced delayed neuropathy (OPIDN)[4]. Purified dimethylphenyl isomers are generally considered not to cause neurotoxicity. One study reported an acute oral LD50 of >4640 mg/kg for tris(3,5-dimethylphenyl) phosphate in rats[5].

Experimental Protocols